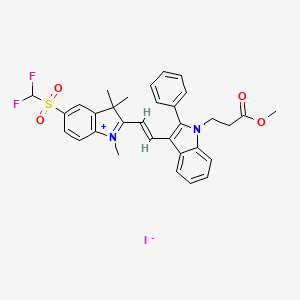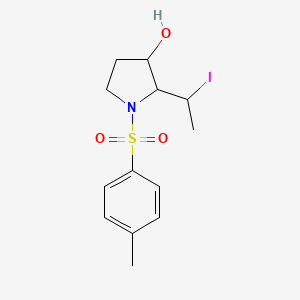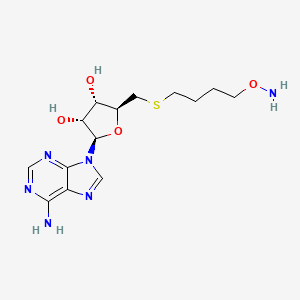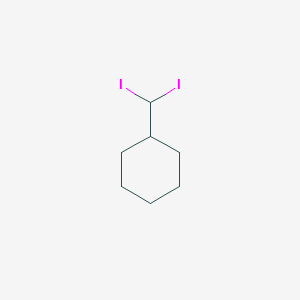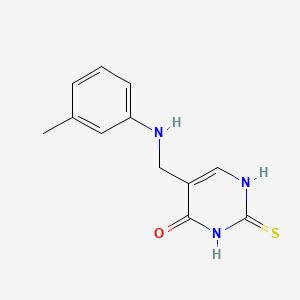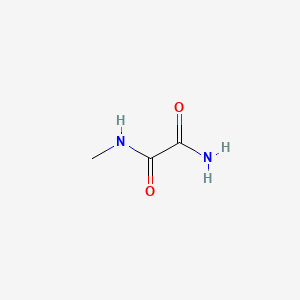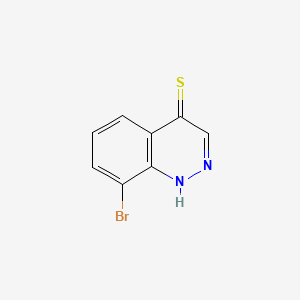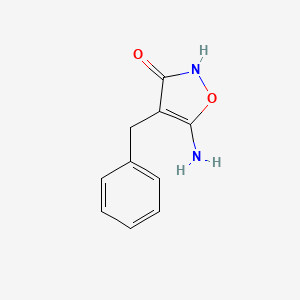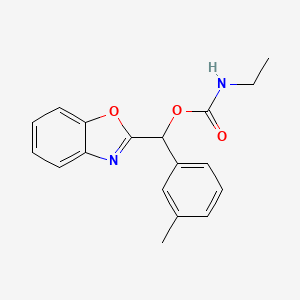![molecular formula C13H14N2O B12917184 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one CAS No. 73554-46-8](/img/structure/B12917184.png)
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused azocino and indole ring system. These structural characteristics contribute to its diverse chemical reactivity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and azocine derivatives can be reacted in the presence of catalysts to form the desired compound. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole and azocine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one, each with distinct chemical and physical properties.
科学的研究の応用
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structural features allow it to fit into the active sites of these targets, thereby influencing biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity to 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Used as an estrogen receptor modulator for cancer treatment.
Uniqueness
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is unique due to its fused azocino and indole ring system, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
特性
CAS番号 |
73554-46-8 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
1,2,3,5,6,7-hexahydroazocino[5,4-b]indol-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16) |
InChIキー |
QLZKMMUJNQUOFT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NCCC2=C1NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


